molecular formula C27H23FN4O B2868092 N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide CAS No. 932344-31-5

N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide

Cat. No.: B2868092
CAS No.: 932344-31-5
M. Wt: 438.506
InChI Key: DMCGGVVYYOXMNV-UHFFFAOYSA-N
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Description

N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core, a benzyl group, and an acetamide moiety The presence of the fluorophenyl group adds to its distinct chemical properties

Preparation Methods

The synthesis of N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate and 2-aminobenzylamine under acidic conditions.

    Introduction of the benzyl group: The benzylation of the pyrazoloquinoline core can be performed using benzyl bromide in the presence of a base such as potassium carbonate.

    Acetamide formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazoloquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used, and they often include various substituted pyrazoloquinoline derivatives.

Scientific Research Applications

N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory, anticancer, and antiviral properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used in various biological assays to study its interactions with biological targets, including enzymes and receptors.

Comparison with Similar Compounds

N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)pyrazolo[4,3-c]quinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O/c1-2-18-8-13-24-22(14-18)27-23(16-29-24)26(20-9-11-21(28)12-10-20)31-32(27)17-25(33)30-15-19-6-4-3-5-7-19/h3-14,16H,2,15,17H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCGGVVYYOXMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3CC(=O)NCC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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